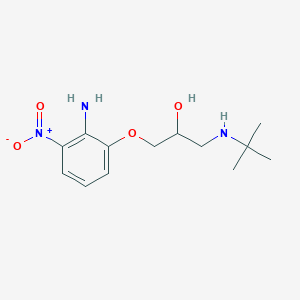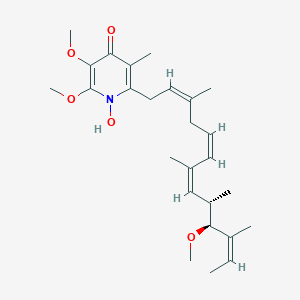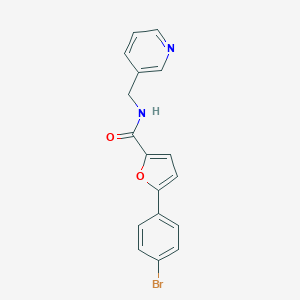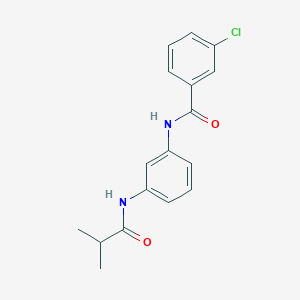![molecular formula C24H24N2O3 B238794 N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2010 by a team of researchers from the University of California, San Francisco, and has since been used in numerous studies to investigate the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of ML188 is not fully understood, but it is believed to act by binding to and inhibiting the activity of specific enzymes. It has been shown to be a potent inhibitor of several enzymes involved in the biosynthesis of key signaling molecules in the brain, including dopamine and serotonin.
Biochemische Und Physiologische Effekte
ML188 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the biosynthesis of key signaling molecules in the brain, including dopamine and serotonin. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ML188 is its potency as an inhibitor of specific enzymes. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of ML188 is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on ML188. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the potential therapeutic uses of ML188, particularly in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of ML188 and its effects on various biological processes.
Synthesemethoden
The synthesis of ML188 involves a multi-step process that includes several chemical reactions. The first step involves the preparation of 4-propoxybenzoic acid, which is then reacted with thionyl chloride to form 4-propoxybenzoyl chloride. This compound is then reacted with 4-aminobenzophenone to form N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide.
Wissenschaftliche Forschungsanwendungen
ML188 has been widely used in scientific research to investigate the mechanisms of various biological processes. It has been shown to be a potent inhibitor of several enzymes, including the enzyme responsible for the biosynthesis of a key signaling molecule in the brain. ML188 has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Eigenschaften
Produktname |
N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide |
|---|---|
Molekularformel |
C24H24N2O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-3-15-29-21-12-9-19(10-13-21)23(27)25-20-11-14-22(17(2)16-20)26-24(28)18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
TUBZBYGYBBIHCW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
